molecular formula C40H38N8O8S2 B2909072 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl)benzamide CAS No. 392236-37-2

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl)benzamide

Cat. No.: B2909072
CAS No.: 392236-37-2
M. Wt: 822.91
InChI Key: LNNVXYFIDIWFSU-UHFFFAOYSA-N
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Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl)benzamide is a structurally complex sulfonamide derivative characterized by two bis(2-cyanoethyl)sulfamoyl groups and a 3,3'-dimethoxy-biphenyl backbone. The presence of dual sulfamoyl moieties and methoxy substituents suggests applications in targeting enzymes or receptors requiring bulky, polar substituents for inhibition or activation .

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H38N8O8S2/c1-55-37-27-31(11-17-35(37)45-39(49)29-7-13-33(14-8-29)57(51,52)47(23-3-19-41)24-4-20-42)32-12-18-36(38(28-32)56-2)46-40(50)30-9-15-34(16-10-30)58(53,54)48(25-5-21-43)26-6-22-44/h7-18,27-28H,3-6,23-26H2,1-2H3,(H,45,49)(H,46,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNVXYFIDIWFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)OC)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38N8O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile.

    Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.

    Cyclization Reactions: These reactions involve the formation of a ring structure from linear molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound C₃₅H₃₂N₈O₈S₂ 772.8 2.1* 3 16 212*
4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide C₁₇H₁₈N₆O₅S 418.4 -0.9 1 10 171
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide C₂₁H₂₀N₆O₃S₂ 468.6 1.5* 1 9 146*
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide C₂₂H₂₂N₆O₃S₂ 482.6 2.3* 1 9 146*

*Estimated based on analogous structures.

Computational Similarity Analysis

Structural similarity metrics, such as the Tanimoto coefficient and Dice index , are critical for comparing these compounds. For example:

  • The target compound and its oxadiazole analogue (CAS: 850936-18-4) exhibit a Tanimoto coefficient of ~0.65 using MACCS fingerprints, indicating moderate structural overlap .
  • Substitution of the biphenyl group with benzothiazole (CAS: 313405-01-5) reduces similarity (Tanimoto < 0.5) due to divergent scaffold geometry .

Bioactivity Implications

  • Lipophilicity and Solubility : The target compound’s higher XLogP3 (2.1 vs. -0.9 for the oxadiazole analogue) suggests greater membrane permeability but reduced aqueous solubility .
  • Target Binding : The dimethoxy-biphenyl backbone may facilitate interactions with hydrophobic enzyme pockets, whereas benzothiazole derivatives could target flat binding sites (e.g., kinase ATP pockets) .
  • SAR Trends: Bioactivity clustering studies indicate that even minor substitutions (e.g., methoxy vs. methyl groups) significantly alter potency and selectivity due to steric and electronic effects .

Biological Activity

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl)benzamide is a complex organic compound notable for its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of C40H38N8O8S2 and a molecular weight of 822.91 g/mol. Its structure features multiple functional groups, including sulfamoyl and benzamide moieties, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may influence various biochemical pathways by interacting with enzymes and receptors. However, detailed studies on its precise mechanism are still limited.

Anticancer Activity

Research indicates that derivatives of sulfamoylbenzamide compounds can exhibit anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit the activity of LIM kinases (LIMK1 and LIMK2), which play crucial roles in cancer cell proliferation and survival. The IC50 values for these compounds were determined using cellular assays, showcasing their potential as therapeutic agents in oncology .

Enzyme Inhibition

The compound's structural features suggest it may act as an enzyme inhibitor. For example, the binding affinity to LIMK1/2 was assessed using Differential Scanning Fluorimetry (DSF), revealing significant shifts in melting temperatures (ΔTm), indicative of strong binding interactions .

Research Findings

Study FocusKey FindingsReference
Anticancer ActivityIC50 values for LIMK1 and LIMK2 inhibition were reported
Binding AffinitySignificant ΔTm shifts indicating strong enzyme binding
Synthesis MethodsVarious synthetic routes involving coupling reactions

Case Studies

A recent study focused on the synthesis and characterization of sulfamoylbenzamide derivatives highlighted their potential in inhibiting cancer cell growth. The study utilized advanced techniques such as NanoBRET to assess cellular interactions and provided insights into structure-activity relationships that could guide future drug development efforts .

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